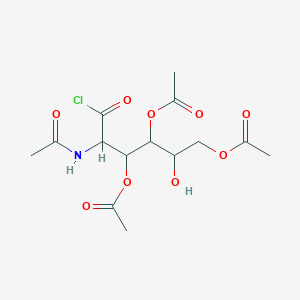

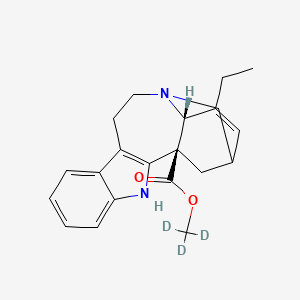

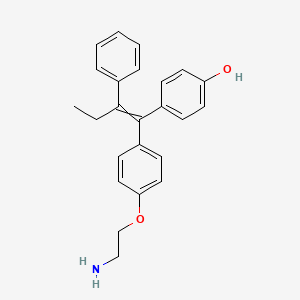

17-甲基-雌甾-3,5-二烯-3,17-二醇二乙酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of steroid compounds, including those structurally related to "17-Methyl-estra-3,5-diene-3,17-diol diacetate," involves complex chemical reactions. For instance, a three-step synthesis from δ-lactone to estra-4,9-diene-3,17-dione offers insights into the methodologies potentially applicable for the synthesis of closely related compounds (Xiao-Yan Ma et al., 2019). Another synthesis pathway utilizes androsta-1,4-diene-3,17-dione, showcasing the flexibility and variety in synthetic routes (I. Nitta et al., 1985).

Molecular Structure Analysis

The molecular structure of steroids, such as "17-Methyl-estra-3,5-diene-3,17-diol diacetate," is critical for understanding their chemical behavior and interaction. Studies on similar compounds reveal the importance of molecular conformation and the presence of specific functional groups in determining the molecule's properties and reactivity. For example, the photochemistry of steroid compounds under irradiation can lead to various isomerization reactions, reflecting the complexity of their molecular structures (R. B. Koolstra et al., 1987).

Chemical Reactions and Properties

Steroid compounds undergo a range of chemical reactions, including photochemical isomerizations and microbiological hydroxylations, highlighting their chemical versatility. The specific reactions of "17-Methyl-estra-3,5-diene-3,17-diol diacetate" would depend on its unique molecular structure, but general reactions observed in steroids include hydroxylation and the formation of various derivatives through enzymatic processes, demonstrating the compounds' reactivity and the potential for functional modifications (H. Brodie et al., 1971).

科学研究应用

合成和放射合成应用

- 一项研究描述了雌酮类化合物的合成和放射合成,包括类似于“17-甲基-雌甾-3,5-二烯-3,17-二醇二乙酸酯”的化合物,突出它们作为用于检测雌激素阳性乳腺癌的放射诊断剂的潜力。该研究展示了如何修改雌酮类化合物以用于医学成像,强调了该化合物在癌症诊断中的实用性 (Jian Wanga et al., 2003)。

制药中间体合成

- 另一项研究工作概述了为骨质疏松症治疗开发的分子的大规模合成,展示了复杂合成途径在生产药物中的应用。该研究强调了合成中间体在治疗剂开发中的相关性,提出了可能涉及类似于“17-甲基-雌甾-3,5-二烯-3,17-二醇二乙酸酯”等化合物的潜在途径 (J. Larkin等人,2002)。

比较代谢用于兴奋剂控制

- 关于“设计师”类固醇的体外代谢研究,包括跨物种的比较分析用于兴奋剂控制,展示了“17-甲基-雌甾-3,5-二烯-3,17-二醇二乙酸酯”在理解类固醇代谢以及其对体育反兴奋剂工作的影响方面的应用。确定用于筛查滥用的目标代谢物强调了该化合物在体育医学和监管合规方面的作用 (J. Scarth et al., 2010)。

酶辅助合成和代谢物鉴定

- 酶辅助合成研究提供了关于合成雄激素类类固醇的代谢途径的见解,突出了“17-甲基-雌甾-3,5-二烯-3,17-二醇二乙酸酯”在生成用于兴奋剂分析的代谢物中的应用。这项研究揭示了类固醇的生物转化过程,有助于开发检测兴奋剂物质的方法 (T. Kuuranne et al., 2002)。

安全和危害

The safety and hazards associated with “17-Methyl-estra-3,5-diene-3,17-diol Diacetate” are not detailed in the search results.

未来方向

The future directions for the research and application of “17-Methyl-estra-3,5-diene-3,17-diol Diacetate” are not detailed in the search results.

Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature or databases.

属性

IUPAC Name |

[(8R,9S,10R,13S,14S)-17-acetyloxy-13,17-dimethyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32O4/c1-14(24)26-17-6-8-18-16(13-17)5-7-20-19(18)9-11-22(3)21(20)10-12-23(22,4)27-15(2)25/h5,13,18-21H,6-12H2,1-4H3/t18-,19+,20+,21-,22-,23?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIDIOYAGBBRDHK-YPKGYTRTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=CCC3C(C2CC1)CCC4(C3CCC4(C)OC(=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1=CC2=CC[C@@H]3[C@@H]([C@H]2CC1)CC[C@]4([C@H]3CCC4(C)OC(=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

17-Methyl-estra-3,5-diene-3,17-diol diacetate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-indole;1-[(3R,4S,5R,6R)-2,3,4,5-tetrahydroxy-6-(hydroxymethyl)oxan-4-yl]butan-1-one](/img/structure/B1141079.png)

![Methyl 2-methyl-2-[2-[1-[4-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethoxy]piperidin-1-yl]but-3-ynyl]phenyl]propanoate](/img/structure/B1141090.png)